molecular formula C9H8N4 B13126030 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile

1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile

Cat. No.: B13126030
M. Wt: 172.19 g/mol
InChI Key: AUPAWIRCNYOPKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with methyl groups at positions 1 and 6, and a carbonitrile group at position 4. The compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile typically involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate. This reaction proceeds through a cyclization process to form the pyrazolopyridine core. The reaction conditions generally include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile involves its interaction with molecular targets such as kinases. The compound acts as a kinase inhibitor by binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream signaling molecules. This inhibition disrupts the signaling pathways involved in cell proliferation, differentiation, and survival, leading to the suppression of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carbonitrile group at position 4 enhances its reactivity and potential as a pharmacophore in drug design.

Properties

Molecular Formula

C9H8N4

Molecular Weight

172.19 g/mol

IUPAC Name

1,6-dimethylpyrazolo[3,4-b]pyridine-4-carbonitrile

InChI

InChI=1S/C9H8N4/c1-6-3-7(4-10)8-5-11-13(2)9(8)12-6/h3,5H,1-2H3

InChI Key

AUPAWIRCNYOPKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=NN(C2=N1)C)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.